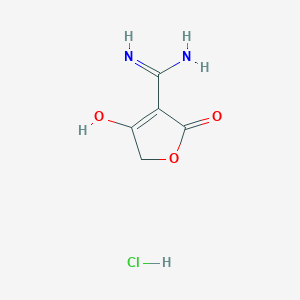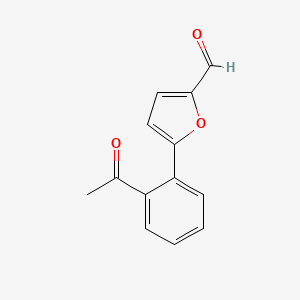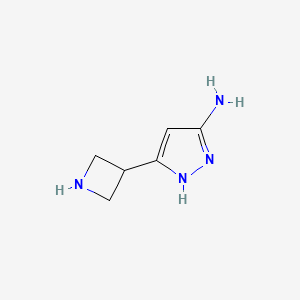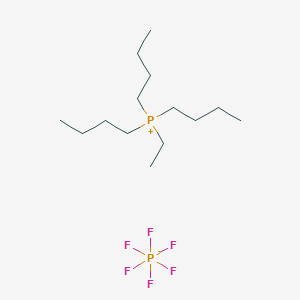
2,3-Difluoro-1-methylcyclopropane-1-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Difluoro-1-Methylcyclopropanecarbonyl Chloride is a fluorinated organic compound with the molecular formula C5H5ClF2O This compound is characterized by the presence of a cyclopropane ring substituted with two fluorine atoms and a methyl group, along with a carbonyl chloride functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-1-Methylcyclopropanecarbonyl Chloride typically involves the cyclopropanation of suitable precursors followed by fluorination and chlorination steps. One common method involves the reaction of 2,3-difluoropropene with a suitable chlorinating agent under controlled conditions to introduce the carbonyl chloride group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of advanced fluorination techniques and chlorination methods allows for the efficient production of 2,3-Difluoro-1-Methylcyclopropanecarbonyl Chloride on a large scale. Safety measures are crucial due to the reactive nature of the intermediates and the final product .
化学反应分析
Types of Reactions
2,3-Difluoro-1-Methylcyclopropanecarbonyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The compound can be reduced to form 2,3-difluoro-1-methylcyclopropanol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as amines, alcohols, and thiols under mild to moderate conditions.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Amides, Esters, and Thioesters: Formed through substitution reactions.
Alcohols: Formed through reduction reactions.
Carboxylic Acids: Formed through oxidation reactions.
科学研究应用
2,3-Difluoro-1-Methylcyclopropanecarbonyl Chloride has diverse applications in scientific research:
作用机制
The mechanism of action of 2,3-Difluoro-1-Methylcyclopropanecarbonyl Chloride involves its interaction with specific molecular targets, leading to various biochemical effects. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The carbonyl chloride group can react with nucleophilic sites on proteins and other biomolecules, leading to covalent modifications and potential inhibition of biological pathways .
相似化合物的比较
Similar Compounds
2,3-Difluorobenzoyl Chloride: Another fluorinated compound with similar reactivity but different structural properties.
1,1-Difluorocyclopropane Derivatives: Compounds with similar cyclopropane rings but different substituents, leading to varied chemical and biological activities.
Uniqueness
2,3-Difluoro-1-Methylcyclopropanecarbonyl Chloride is unique due to its specific combination of a cyclopropane ring, fluorine atoms, and a carbonyl chloride group. This combination imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry .
属性
CAS 编号 |
315690-85-8 |
|---|---|
分子式 |
C5H5ClF2O |
分子量 |
154.54 g/mol |
IUPAC 名称 |
2,3-difluoro-1-methylcyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C5H5ClF2O/c1-5(4(6)9)2(7)3(5)8/h2-3H,1H3 |
InChI 键 |
UPTCFUSYKRHPFO-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(C1F)F)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


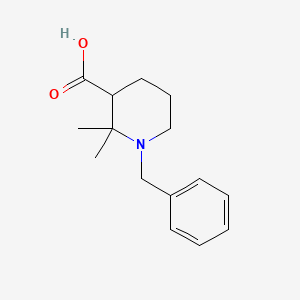
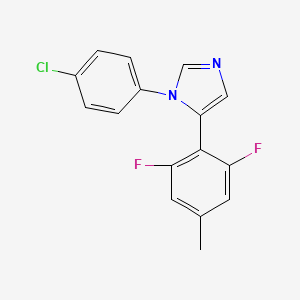

![8-[5-(5,7-Dihydroxy-4-oxochromen-3-yl)-2,3-dihydroxyphenyl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B12842312.png)
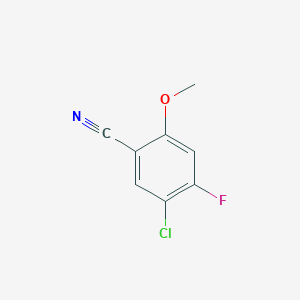
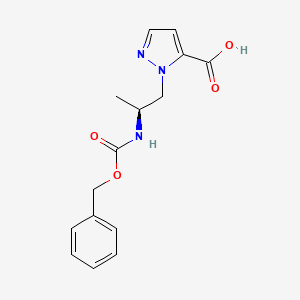
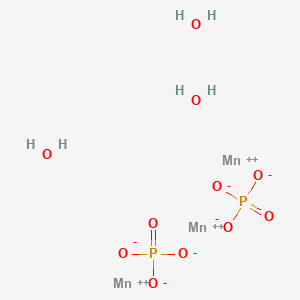
![alpha,alpha-Bis[4-(Dimethylamino)Phenyl]-2-Fluoro-Benzeneacetonitrile](/img/structure/B12842333.png)
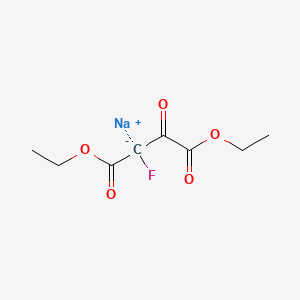
![(E)-6,6'-Dibromo-5,5'-dichloro-1,1'-bis(4-tetradecyloctadecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12842339.png)
